Comparison 1: C6-Bromo vs. Unsubstituted 7-Azaindole Core - Essential for Cross-Coupling Chemistry
The presence of a bromine atom at the C6 position of the 7-azaindole core is the primary feature that distinguishes this compound (CAS 1342811-51-1) from unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6). The bromine serves as a synthetic handle for metal-catalyzed cross-coupling reactions, which are essential for installing diverse aryl, heteroaryl, or alkyl groups at the C6 position for structure-activity relationship (SAR) studies. This functionalization is not possible with the unsubstituted core. The compound's use as a starting material for the synthesis of potent and selective PDGF receptor inhibitors is documented, a claim that relies entirely on the reactivity of the C6-bromo substituent .
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Bromine atom at C6 position, available for cross-coupling reactions |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (7-azaindole, CAS 271-63-6): No halogen at C6 |
| Quantified Difference | Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible on the unsubstituted core. |
| Conditions | Standard cross-coupling reaction conditions (e.g., Pd catalyst, base, solvent, heat). |
Why This Matters
For medicinal chemists, the ability to perform cross-coupling at the C6 position is a non-negotiable requirement for SAR campaigns; procuring the unsubstituted core would be a dead end.
